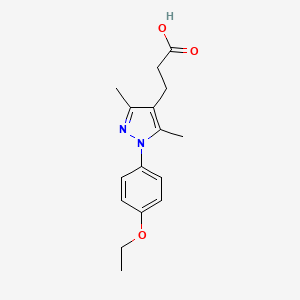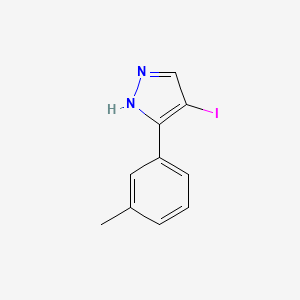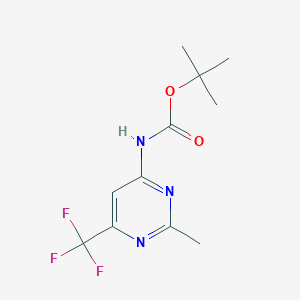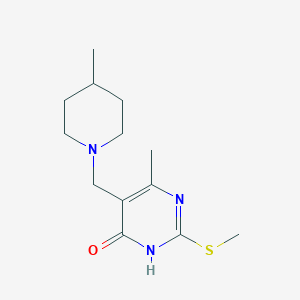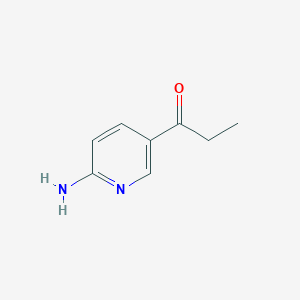
1-(6-Aminopyridin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Aminopyridin-3-yl)propan-1-one is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopyridin-3-yl)propan-1-one typically involves the nucleophilic substitution reaction of 5-bromine-2-nitropyridine with piperazine in a mixed solvent of an alcohol organic solvent and water. The reaction is catalyzed by an acid, leading to the formation of 1-(6-nitropyridine-3-yl) piperazine. This intermediate is then reacted with Boc anhydride in the presence of an organic solvent and water, using a weak base as an acid-binding agent. The final product, this compound, is obtained by catalytic hydrogenation and refining decoloration .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity raw materials and controlled reaction conditions to ensure high yield and product quality. The method is designed to be environmentally friendly, with minimal waste generation and efficient use of resources .
化学反応の分析
Types of Reactions
1-(6-Aminopyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction typically produces amines .
科学的研究の応用
1-(6-Aminopyridin-3-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 1-(6-Aminopyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. For example, it may inhibit xanthine oxidase, an enzyme involved in purine metabolism, by binding to its active site and preventing substrate access .
類似化合物との比較
Similar Compounds
1-(4-Aminopyridin-3-yl)propan-1-one: Similar in structure but with the amino group at the 4-position instead of the 6-position.
3-(2-Aminopyridin-3-yl)propan-1-ol: Contains a hydroxyl group instead of a ketone group.
Uniqueness
1-(6-Aminopyridin-3-yl)propan-1-one is unique due to the position of the amino group on the pyridine ring and the presence of a ketone group. These structural features confer specific chemical reactivity and biological activity, making it distinct from other similar compounds .
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
1-(6-aminopyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3,(H2,9,10) |
InChIキー |
CHRDPCCBZYXVBS-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CN=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



